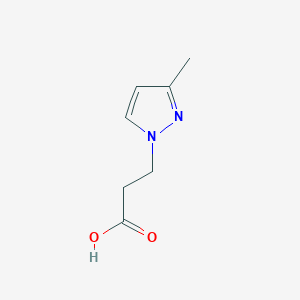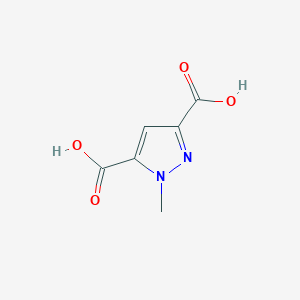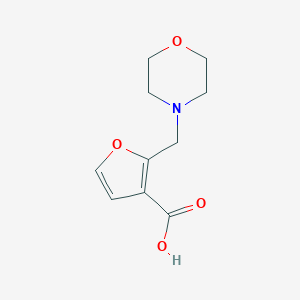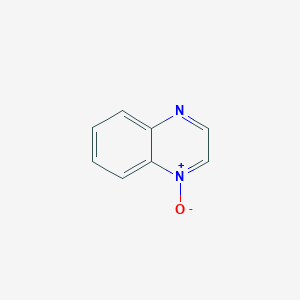
Quinoxaline, 1-oxide
Übersicht
Beschreibung
Quinoxaline, 1-oxide is a compound with the molecular formula C8H6N2O . It is also known by other names such as Quinoxaline N-oxide and 1-oxidoquinoxalin-1-ium . It is a significant compound due to its various biological properties .
Synthesis Analysis
Quinoxaline and its derivatives have been synthesized through various methods over the years . A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrazine ring . The InChI representation of the molecule is InChI=1S/C8H6N2O/c11-10-6-5-9-7-3-1-2-4-8(7)10/h1-6H .
Chemical Reactions Analysis
Quinoxaline and its derivatives have been found to exhibit a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 146.15 g/mol . It has a topological polar surface area of 38.4 Ų and contains 11 heavy atoms . It does not have any hydrogen bond donors but has 2 hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity : Quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives have shown efficacy against Mycobacterium tuberculosis. A specific compound in this class was effective in reducing colony-forming units in the lungs and spleens of infected mice following oral administration. It also showed activity against drug-resistant Mycobacterium bovis, suggesting a novel mode of action distinct from current antitubercular drugs (Vicente et al., 2008).
DNA Cleavage in Hypoxic Conditions : Quinoxaline 1,4-dioxide has been studied for its ability to cleave DNA under low-oxygen conditions. This property could be important for understanding the cytotoxic and mutagenic activities of various quinoxaline 1,4-dioxide antibiotics (Ganley et al., 2001).
Antibacterial Activity in Veterinary Medicine : Some 3-[(alkylthio)methyl]quinoxaline 1-oxide derivatives have been synthesized and shown to have good in vitro activity against pathogens important in veterinary medicine, such as Treponema hyodysenteriae, which causes swine dysentery (Dirlam et al., 1983).
Broad Biological Properties : Quinoxaline 1,4-di-N-oxides (QdNOs) exhibit antimicrobial, antitumoral, antitrypanosomal, and antiinflammatory/antioxidant activities. These diverse activities give them a broad range of applications in human and veterinary medicines. However, some adverse effects, such as genotoxicity and bacterial resistance, have been reported, necessitating the discovery of new QdNO drugs (Cheng et al., 2016).
Antimycobacterial Agents : Quinoxaline derivatives have been shown to strongly inhibit the growth of Mycobacterium tuberculosis in vitro, especially the 1,4-di-N-oxide derivatives. These compounds are promising candidates for developing new antimycobacterial agents (Ortega et al., 2002).
Antimicrobial and Antifungal Activities : New quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating significant efficacy against pathogens like Aspergillus fumigatus and Streptococcus pneumonia (Soliman, 2013).
Safety and Hazards
Zukünftige Richtungen
Quinoxalines, including Quinoxaline, 1-oxide, have become a crucial component in drugs used to treat various conditions such as cancerous cells, AIDS, plant viruses, schizophrenia . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
Wirkmechanismus
- Notable targets include:
- QdNOs exert their effects through several mechanisms:
Target of Action
Mode of Action
Action Environment
Biochemische Analyse
Biochemical Properties
Quinoxaline, 1-oxide, plays a crucial role in biochemical reactions, particularly due to its ability to generate reactive oxygen species (ROS). This compound interacts with several enzymes and proteins, including xanthine oxidase, aldehyde oxidase, and cytochrome P450 enzymes . These interactions often lead to the production of ROS, which can cause oxidative stress and damage to cellular components. Additionally, this compound, has been shown to chelate metals and act as a bioreductive agent, further influencing its biochemical activity .
Cellular Effects
The effects of this compound, on various cell types and cellular processes are profound. This compound can induce oxidative stress by increasing ROS levels, leading to DNA damage and apoptosis . In HepG2 cells, this compound, has been observed to elevate ROS and 8-OHdG levels, indicating oxidative DNA damage . Furthermore, this compound, can influence cell signaling pathways, gene expression, and cellular metabolism, often resulting in altered cell function and viability .
Molecular Mechanism
At the molecular level, this compound, exerts its effects through several mechanisms. The compound’s ability to generate ROS is a primary mode of action, leading to oxidative damage to DNA and other cellular components . This compound, can also bind to and inhibit specific enzymes, such as xanthine oxidase, thereby affecting cellular redox balance . Additionally, the compound’s metal-chelating properties contribute to its biochemical activity by disrupting metal-dependent processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound, can maintain its activity over extended periods, but its effects may diminish as the compound degrades . Long-term exposure to this compound, in vitro and in vivo has been associated with sustained oxidative stress and potential genotoxicity .
Dosage Effects in Animal Models
The effects of this compound, vary with different dosages in animal models. At low doses, the compound may exhibit beneficial antimicrobial and antitumoral activities . At higher doses, this compound, can induce toxic effects, including severe oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the compound’s activity significantly increases beyond a certain dosage .
Metabolic Pathways
This compound, is involved in several metabolic pathways, primarily through its reduction and oxidation reactions. The compound undergoes extensive metabolism, with N-oxide group reduction being a major pathway . Enzymes such as xanthine oxidase, aldehyde oxidase, and cytochrome P450 play significant roles in the metabolism of this compound . These metabolic processes can influence the compound’s activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound, is transported and distributed through interactions with various transporters and binding proteins . The compound’s ability to chelate metals and generate ROS affects its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s overall activity and effectiveness .
Subcellular Localization
This compound, exhibits specific subcellular localization, which can affect its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with DNA and other cellular components . Post-translational modifications and targeting signals may direct this compound, to specific organelles, further influencing its biochemical activity .
Eigenschaften
IUPAC Name |
1-oxidoquinoxalin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-10-6-5-9-7-3-1-2-4-8(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARGFWQSVACNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC=[N+]2[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219388 | |
| Record name | Quinoxaline, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6935-29-1 | |
| Record name | Quinoxaline, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6935-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxaline 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quinoxaline N-oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWY6JJ9HR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key characteristic of the reaction between Benzofurazan oxide and Benzofuran-3(2H)-ones?
A1: This reaction offers a single-step method to synthesize 3-(o-hydroxyaryl)quinoxaline 1-oxides. [] This reaction is particularly useful as it provides access to benzofuro[2,3-b]quinoxalines, a system with limited synthetic routes. []
Q2: Can you elaborate on the synthesis of 3-(o-hydroxyaryl)quinoxaline 1-oxides?
A2: Reacting benzofurazan oxides with benzofuran-3(2H)-ones produces 3-(o-hydroxyaryl)quinoxaline 1-oxides. These products can then be cyclized under reflux in acetic anhydride, yielding benzofuro[2,3-b]quinoxalines. []
Q3: How does the presence of an oxygen function at position 3 on 2-substituted quinoxaline 1-oxides impact reactions with acetyl chloride?
A3: Instead of yielding the expected acetyl derivative, reacting 3-hydroxy-2-phenylquinoxaline 1-oxide with acetyl chloride results in a chloro compound. The oxygen at position 3 seems to direct chlorine substitution to position 6 through a nucleophilic mechanism. This pattern is consistent across various derivatives of 3-hydroxy-2-phenylquinoxaline 1-oxide. []
Q4: How can Quinoxaline-1,4-dioxide derivatives be selectively reduced to quinoxaline derivatives?
A4: Sodium dithionite (Na2S2O4) acts as a selective reducing agent in this transformation. []
Q5: What is the role of hydrogen peroxide in the context of quinoxaline derivatives?
A5: Hydrogen peroxide (H2O2) can oxidize 2-carboxyl-quinoxaline derivatives, yielding the corresponding 2-carboxyl-quinoxaline-1-oxide derivatives. []
Q6: What is the function of trimethyl phosphite concerning quinoxaline derivatives?
A6: Trimethyl phosphite (P(OCH3)3) selectively reduces 2-carboxyl-quinoxaline-1,4-dioxide derivatives to 3-carboxyl-quinoxaline-1-oxide derivatives. []
Q7: Can you describe the synthesis and notable activity of 3-[(alkylthio)methyl]quinoxaline 1-oxide derivatives?
A7: Researchers have successfully synthesized a series of 3-[(alkylthio)methyl]quinoxaline 1-oxide derivatives. [] Among these, 2-acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide displayed promising in vitro antibacterial activity, particularly against veterinary pathogens like Treponema hyodysenteriae, the causative agent of swine dysentery. [] This compound showed complete protection against swine dysentery in an in vivo pig model over 21 days. []
Q8: How can furazano[3,4-b]quinoxaline 1-oxides be used to synthesize imidazo[4,5-b]quinoxaline 3-oxides?
A8: Imidazo[4,5-b]quinoxaline 3-oxides can be efficiently synthesized by reacting furazano[3,4-b]quinoxaline 1-oxides with either nitrones or diazo compounds. [] The resulting imidazo[4,5-b]quinoxaline 3-oxides are readily amenable to further modifications, such as O-methylation with methyl iodide or deoxygenation using triphenylphosphine. []
Q9: What is the significance of the reaction between furazano[3,4-b]quinoxaline 1-oxide and cyclopentadiene?
A9: This reaction is notable because it successfully traps the elusive 2,3-dinitrosoquinoxaline intermediate. [, ]
Q10: What are some common methods for deoxygenating quinoxaline 1-oxides?
A10: One effective method utilizes triphenylphosphine, which can efficiently remove the oxygen atom from quinoxaline 1-oxides. []
Q11: How do substituents at the 6(7)-position affect the equilibrium between the two isomeric dioxide forms of furazano[3,4-b]quinoxaline 1-oxides?
A11: The presence of different substituents at the 6(7)-position in furazano[3,4-b]quinoxaline 1-oxides influences the equilibrium between the two dioxide forms. This equilibrium is established through a rapid interconversion process involving a dinitroso intermediate. []
Q12: Can you describe the photochemical behavior of Quinoxaline, 1-oxide and its derivatives?
A12: Irradiating quinoxaline 1-oxide in water leads to the formation of corresponding quinoxalines, provided there's a hydrogen atom at position 2 or 3. Interestingly, irradiating 2,3-dimethylquinozaline 1-oxide in water yields the hydrolysis product of 3,4-dimethyl-3,1,5-benzoxadiazepine. [] When irradiated in cyclohexane, methyl derivatives predominantly form 3,1,5-benzoxadiazepines. Conversely, the parent compound and 2-methoxyquinoxaline 1-oxide yield 2-isocyanophenyl derivatives under the same conditions. It's crucial to consider both ring enlargement products and open-chain compounds as potential primary photoproducts in these reactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



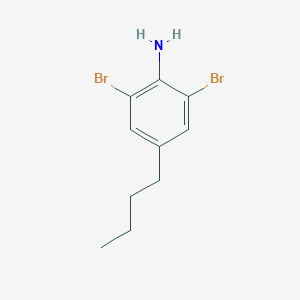
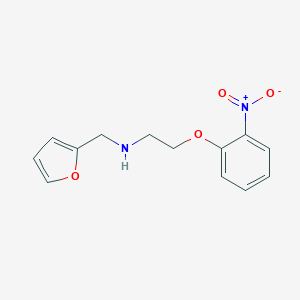

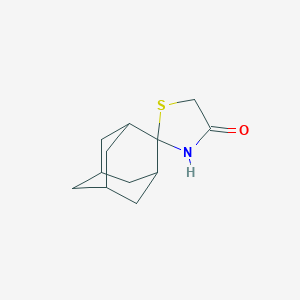
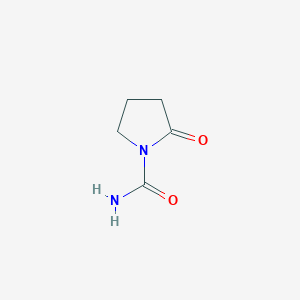



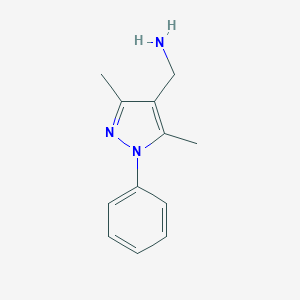
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
